BenchChemオンラインストアへようこそ!

AZD-5991

MCL-1 Binding Affinity Biochemical Assay

AZD-5991 is a rationally designed macrocyclic MCL-1 inhibitor in Phase I trials for hematologic malignancies. Its unique scaffold confers distinct binding kinetics and species-specific pharmacology, making it irreplaceable for translational research. This compound is essential for preclinical efficacy, combination therapy, and cardiotoxicity studies. Ensure reproducible results with this well-characterized, clinical-stage tool.

Molecular Formula C35H34ClN5O3S2
Molecular Weight 672.259
CAS No. 2143061-81-6
Cat. No. B605770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD-5991
CAS2143061-81-6
SynonymsAZD5991;  AZD-5991;  AZD 5991.
Molecular FormulaC35H34ClN5O3S2
Molecular Weight672.259
Structural Identifiers
SMILESCC1=C2C(=NN1C)CSCC3=NN(C(=C3)CSC4=CC5=CC=CC=C5C(=C4)OCCCC6=C(N(C7=C6C=CC(=C27)Cl)C)C(=O)O)C
InChIInChI=1S/C35H34ClN5O3S2/c1-20-31-29(38-40(20)3)19-45-17-22-15-23(41(4)37-22)18-46-24-14-21-8-5-6-9-25(21)30(16-24)44-13-7-10-26-27-11-12-28(36)32(31)33(27)39(2)34(26)35(42)43/h5-6,8-9,11-12,14-16H,7,10,13,17-19H2,1-4H3,(H,42,43)
InChIKeyKBQCEQAXHPIRTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD5991 (UNII-E3T5XXY9HX) MCL-1 Inhibitor Procurement Data Sheet


UNII-E3T5XXY9HX, also known as AZD5991 (CAS 2143061-81-6), is a rationally designed macrocyclic small molecule inhibitor of the anti-apoptotic protein MCL-1 [1]. With a molecular formula of C35H34ClN5O3S2 and a molecular weight of 672.26 g/mol [2], this compound is a clinical-stage BH3-mimetic that selectively binds to the MCL-1 protein, preventing its pro-survival function and inducing Bak-dependent mitochondrial apoptosis in cancer cells . AZD5991 has advanced to Phase I clinical trials (NCT03218683) for relapsed or refractory hematologic malignancies, underscoring its translational potential as a research tool and therapeutic candidate [3].

Why AZD5991 (UNII-E3T5XXY9HX) Cannot Be Substituted with Other MCL-1 Inhibitors in Research


MCL-1 inhibitors constitute a chemically and pharmacologically diverse class, with key differences in their molecular structures, binding kinetics, and preclinical/clinical profiles. Although compounds such as S63845, AMG 176, VU661013, and A-1210477 all target MCL-1, they exhibit significant variability in their binding affinities (Ki ranging from 97 pM to 0.45 nM) and cellular potency (EC50 values differing by over two orders of magnitude in some tumor cell lines) [1]. Critically, AZD5991's macrocyclic scaffold confers distinct binding properties and species-specific affinity differences (e.g., 25-fold lower affinity for mouse Mcl-1 vs. human), which directly impacts experimental design in preclinical models . Furthermore, AZD5991 is one of the few MCL-1 inhibitors with publicly available Phase I clinical safety data, including a well-characterized adverse event profile of troponin elevation and a defined maximum tolerated dose [2]. These chemical, biological, and translational divergences preclude simple substitution and demand compound-specific procurement for reproducible and translationally relevant research.

Quantitative Differentiation Evidence for AZD5991 (UNII-E3T5XXY9HX) Procurement


Target Affinity (Ki): AZD5991 vs. VU661013 vs. A-1210477

AZD5991 exhibits sub-nanomolar binding affinity for human MCL-1 with a Ki of 0.13 nM in a TR-FRET assay . This affinity is superior to that of VU661013 (Ki = 97 pM or 0.097 nM) and substantially higher than that of A-1210477 (Ki = 0.45 nM) , positioning AZD5991 among the most potent MCL-1 binders available.

MCL-1 Binding Affinity Biochemical Assay

Cellular Potency: AZD5991 vs. AMG 176 vs. MIK665 in Human Tumor Cell Lines

In a head-to-head comparison of clinical-stage MCL-1 inhibitors, AZD5991 demonstrated superior cellular potency across multiple human tumor cell lines [1]. In AMO-1 (multiple myeloma) cells, AZD5991 had an EC50 of 22.9 nM, compared to 90.6 nM for AMG 176 and 2.06 nM for MIK665. In H929 (multiple myeloma) cells, AZD5991's EC50 was 31.7 nM, versus 195 nM for AMG 176 and 4.75 nM for MIK665. In MV4-11 (AML) cells, AZD5991's EC50 was 34.9 nM, compared to 106 nM for AMG 176 and 10.87 nM for MIK665 [1].

Cellular EC50 Tumor Cell Lines Anti-proliferative

In Vivo Efficacy: Complete Tumor Regression in Preclinical Models

AZD5991 demonstrates potent in vivo antitumor activity, achieving complete (100%) tumor regression in multiple mouse xenograft models of multiple myeloma and acute myeloid leukemia following a single tolerated intravenous dose [1]. This effect was observed both as a monotherapy and in combination with standard-of-care agents like bortezomib or venetoclax [2]. This robust in vivo efficacy is a key differentiator for AZD5991 and directly contributed to its advancement into Phase I clinical trials (NCT03218683) [3].

In Vivo Tumor Regression Xenograft Combination Therapy

Clinical Safety Profile: Troponin Elevation Incidence in Phase I

In a Phase I first-in-human study (n=61 monotherapy, n=17 combination with venetoclax), treatment with AZD5991 was associated with a high incidence of laboratory troponin elevation [1]. Post hoc retrospective analysis revealed elevated troponin T in 54 out of 65 patients (83%) after any AZD5991 dose at or after Cycle 1 [2]. This cardiotoxicity signal is a known class effect for MCL-1 inhibitors but is specifically characterized and quantified for AZD5991. The overall response rate was low (3/61 patients in monotherapy achieved objective response), and dose-limiting toxicities occurred in five patients [3].

Clinical Safety Phase I Troponin Cardiotoxicity

Comparative Caspase Activation: AZD5991 vs. S63845 in Prostate Cancer PDX Organoids

In a direct head-to-head comparison using patient-derived xenograft (PDX) organoids from metastatic castration-resistant prostate cancer (mCRPC), AZD5991 (1 µM) and S63845 (1 µM) were evaluated for their ability to induce apoptosis [1]. Both compounds increased caspase 3/7 activity at 6 hours, with comparable efficacy, and similarly reduced organoid viability at 24 and 96 hours [2]. This study demonstrates that AZD5991 and S63845 exhibit equivalent pro-apoptotic potency in this specific MCL1-dependent prostate cancer model, providing a direct comparative benchmark for researchers.

Caspase 3/7 PDX Organoid Apoptosis Prostate Cancer

Species-Specific Binding Affinity: A Critical Consideration for Preclinical Studies

AZD5991 exhibits significant species-dependent differences in binding affinity . While it has a Ki of 0.13 nM for human MCL-1, its binding affinity for mouse Mcl-1 is approximately 25-fold lower, and for rat Mcl-1 it is about 4-fold lower . This species specificity is a crucial differentiator from other MCL-1 inhibitors like S63845, which has a Kd of 0.19 nM and shows no discernible binding to other BCL-2 family members but lacks similarly detailed cross-species affinity data in the same source .

Species Selectivity Mouse Mcl-1 Rat Mcl-1 Binding Affinity

Optimal Research Applications for AZD5991 (UNII-E3T5XXY9HX) Based on Evidence


Preclinical In Vivo Studies in Hematologic Malignancy Xenograft Models

Based on evidence of complete tumor regression in multiple mouse xenograft models of multiple myeloma and acute myeloid leukemia following a single dose [1], AZD5991 is ideally suited for in vivo efficacy studies in hematologic malignancies. Its robust single-agent activity and synergistic effects with bortezomib or venetoclax [2] make it a strong candidate for preclinical studies evaluating MCL-1 inhibition as a therapeutic strategy in these cancers.

Combination Therapy Research with Venetoclax or Bortezomib

The preclinical data demonstrating synergistic in vivo efficacy of AZD5991 in combination with standard-of-care agents like bortezomib or venetoclax [1] directly supports its use in studies investigating combination strategies to overcome therapeutic resistance. This is further validated by the Phase I clinical trial that included a specific combination cohort with venetoclax [2], providing a translational bridge for researchers exploring novel combination regimens.

Biochemical and Biophysical Characterization of MCL-1 Binding

With its well-characterized, sub-nanomolar binding affinity for human MCL-1 (Ki = 0.13 nM; IC50 = 0.7 nM in FRET; Kd = 0.17 nM in SPR) [1], AZD5991 is a powerful tool for in vitro studies requiring high target engagement. Its macrocyclic structure and defined species-specificity (25-fold lower affinity for mouse Mcl-1) [2] also make it an interesting probe for studying MCL-1 binding kinetics and species-dependent pharmacology.

Translational Research Investigating MCL-1 Inhibitor Cardiotoxicity

The Phase I clinical data revealing a high incidence of troponin elevation (83% of patients post-dose) and its characterization as a dose-limiting toxicity [1] establish AZD5991 as a critical tool for translational research focused on understanding and mitigating MCL-1 inhibitor-related cardiotoxicity. Researchers can leverage this defined clinical safety profile to design preclinical models that interrogate the mechanisms of troponin leakage and identify potential cardioprotective strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD-5991

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.